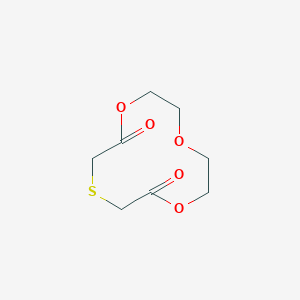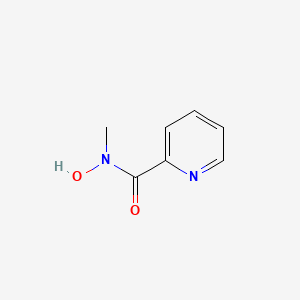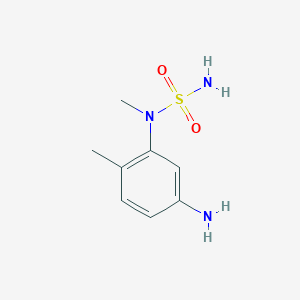
(2-sulfanylcyclopentyl) N-benzoylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-sulfanylcyclopentyl) N-benzoylcarbamate is a chemical compound with the molecular formula C13H15NO3S It is characterized by the presence of a sulfanyl group attached to a cyclopentyl ring, which is further connected to an N-benzoylcarbamate moiety
Métodos De Preparación
The synthesis of (2-sulfanylcyclopentyl) N-benzoylcarbamate typically involves the reaction of cyclopentylamine with benzoyl isocyanate in the presence of a suitable solvent . The reaction conditions often include moderate temperatures and the use of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
(2-sulfanylcyclopentyl) N-benzoylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
(2-sulfanylcyclopentyl) N-benzoylcarbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of (2-sulfanylcyclopentyl) N-benzoylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The sulfanyl group plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparación Con Compuestos Similares
(2-sulfanylcyclopentyl) N-benzoylcarbamate can be compared with other similar compounds, such as:
(2-sulfanylcyclopentyl) N-phenylcarbamate: Similar structure but with a phenyl group instead of a benzoyl group.
(2-sulfanylcyclopentyl) N-acetylcarbamate: Contains an acetyl group instead of a benzoyl group.
(2-sulfanylcyclopentyl) N-methylcarbamate: Features a methyl group in place of the benzoyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
7621-74-1 |
|---|---|
Fórmula molecular |
C13H15NO3S |
Peso molecular |
265.33 g/mol |
Nombre IUPAC |
(2-sulfanylcyclopentyl) N-benzoylcarbamate |
InChI |
InChI=1S/C13H15NO3S/c15-12(9-5-2-1-3-6-9)14-13(16)17-10-7-4-8-11(10)18/h1-3,5-6,10-11,18H,4,7-8H2,(H,14,15,16) |
Clave InChI |
DJHXJAOLUCERPV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C1)S)OC(=O)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Chloro-2-((3-[(E)-3-(3-([5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-3-ethyl-1,3-benzothiazol](/img/structure/B13804483.png)
![1-[2-(2-Ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitroquinoline](/img/structure/B13804492.png)

![Phosphonic acid, [(hexylimino)bis(methylene)]bis-](/img/structure/B13804517.png)
![3,5-Dibromo-2-[[[(1-oxobutyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13804524.png)
![Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene](/img/structure/B13804525.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B13804527.png)

![1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[2-[(2-bromobenzoyl)oxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13804535.png)

